N-Methyl-DL-glutamic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

- Bacterial Xenobiotic Metabolite: Some studies suggest NMDLG might be a product formed by bacteria when they encounter certain foreign chemicals (xenobiotics) []. Research into these metabolic pathways could help us understand how bacteria detoxify or utilize these compounds.

Here's some additional information to consider:

- N-Methyl-L-glutamic Acid (NMLG) Research: Since NMLG is a component of NMDLG, research on NMLG might provide insights into the potential functions of NMDLG. NMLG is an intermediate in methane metabolism in some organisms []. Studying its role in this process could contribute to our understanding of methane cycling in the environment.

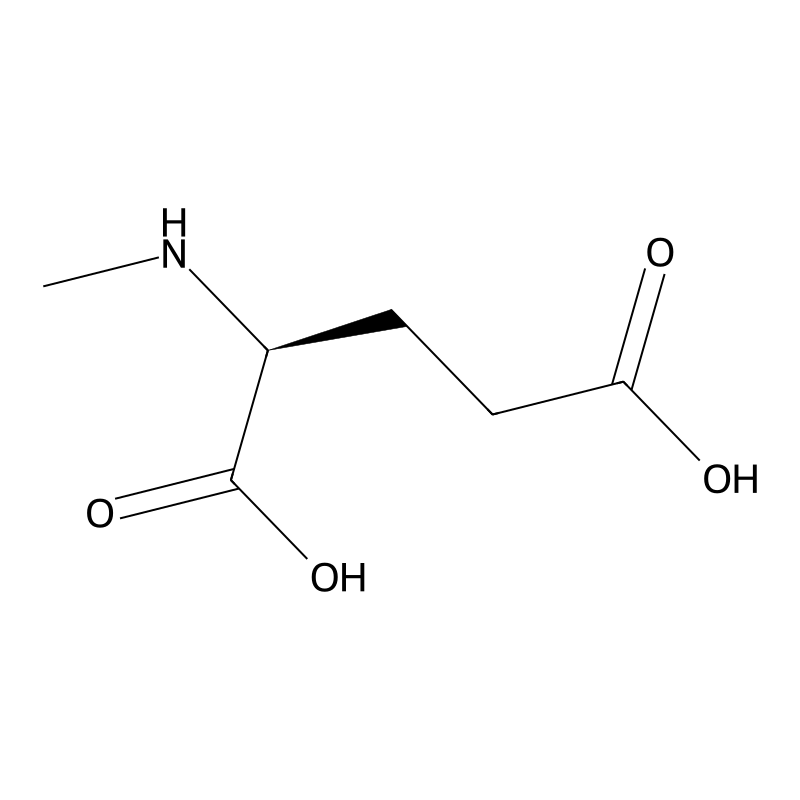

N-Methyl-DL-glutamic acid is a chemical derivative of glutamic acid, characterized by the addition of a methyl group to the amino group. Its molecular formula is , and it belongs to the class of organic compounds known as glutamic acids and derivatives. This compound is soluble in water and exhibits acidic properties, making it relevant in various biochemical contexts .

- Methylation and Demethylation: It can be synthesized from glutamic acid through methylation processes, often catalyzed by specific methyltransferases. Conversely, it can be demethylated back to glutamic acid via enzymatic action by methylglutamate dehydrogenase .

- Zwitterionic Form: In solid-state, this compound often exists in a zwitterionic form, where the amino group is protonated while the carboxyl group remains unprotonated, influencing its solubility and reactivity .

N-Methyl-DL-glutamic acid exhibits various biological activities:

- Neurotransmission: As a derivative of glutamic acid, it may interact with glutamate receptors in the central nervous system, influencing neurotransmission and synaptic plasticity. Glutamic acid is known for its role as a major excitatory neurotransmitter in the brain .

- Metabolic Pathways: It serves as an intermediate in methane metabolism, indicating its potential role in microbial metabolic pathways .

The synthesis of N-Methyl-DL-glutamic acid can be achieved through several methods:

- Methylation of Glutamic Acid: This is typically performed using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base. The reaction conditions must be controlled to ensure selectivity for the amino group.

- Enzymatic Synthesis: Utilizing enzymes like N-methyltransferase allows for more selective methylation under mild conditions, reducing side reactions and improving yield .

- Chemical Reduction: Reduction methods may also be employed to convert precursors into N-Methyl-DL-glutamic acid through various catalytic processes.

N-Methyl-DL-glutamic acid has several applications:

- Research Tool: It is used in biochemical research to study glutamate signaling pathways and receptor interactions due to its structural similarity to glutamic acid.

- Potential Therapeutic Agent: There is ongoing research into its potential use in treating neurological disorders, given its role in neurotransmission .

- Agricultural Use: It may also find applications in agriculture as a growth enhancer due to its metabolic roles.

Studies have shown that N-Methyl-DL-glutamic acid interacts with various receptors and enzymes:

- Glutamate Receptors: It may modulate both ionotropic and metabotropic glutamate receptors, affecting neuronal excitability and synaptic transmission.

- Enzymatic Interactions: Its synthesis and degradation involve specific enzymes that could be targets for pharmacological intervention .

Several compounds share structural similarities with N-Methyl-DL-glutamic acid. Here are a few notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| L-Glutamic Acid | No methyl group at the amino position | Major excitatory neurotransmitter |

| N-Acetyl-L-glutamic Acid | Acetyl group replaces the amino hydrogen | Used in metabolic studies |

| N-Methyl-L-aspartic Acid | Methyl group on aspartic acid | Selective agonist for certain glutamate receptors |

N-Methyl-DL-glutamic acid is unique due to its dual role as both a neurotransmitter modulator and an intermediate in methane metabolism, distinguishing it from other derivatives that primarily serve one function.

Molecular Formula, Weight, and Configuration

N-Methyl-DL-glutamic acid represents a chemically modified derivative of glutamic acid characterized by the addition of a methyl group to the amino nitrogen position [1] [2]. The compound exhibits the molecular formula C₆H₁₁NO₄ with a molecular weight of 161.16 g/mol, as determined through multiple analytical techniques [1] [3]. The exact mass has been precisely measured at 161.06880783 Da using high-resolution mass spectrometry [1] [4].

The International Union of Pure and Applied Chemistry systematic name for this compound is 2-(methylamino)pentanedioic acid, reflecting its structural composition [1] [2]. The compound exists as a racemic mixture, containing both D and L stereoisomers in equal proportions [5]. The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation: CNC(CCC(=O)O)C(=O)O [1] [2].

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁NO₄ |

| Molecular Weight | 161.16 g/mol |

| Exact Mass | 161.06880783 Da |

| Monoisotopic Mass | 161.068808 Da |

| IUPAC Name | 2-(methylamino)pentanedioic acid |

| CAS Registry Number | 35989-16-3 |

| InChI Key | XLBVNMSMFQMKEY-UHFFFAOYSA-N |

The structural configuration features a central alpha carbon bonded to a methylated amino group, a carboxyl group, and a three-carbon chain terminating in a second carboxyl group [1] [2]. This configuration results in a compound with two carboxylic acid functional groups and one secondary amine group, contributing to its unique physicochemical properties [6] [7].

Zwitterionic Behavior and Solid-State Conformation

N-Methyl-DL-glutamic acid demonstrates characteristic zwitterionic behavior in both solid state and aqueous solution environments [5]. X-ray crystallographic analysis has definitively established that the compound adopts a zwitterionic form in the crystalline state, with protonation occurring at the amino nitrogen atom [5]. The zwitterionic structure is characterized by the presence of both positive and negative charges within the same molecule, specifically featuring a protonated methylamino group (-NH₂⁺CH₃) and a deprotonated alpha-carboxyl group (-COO⁻) [5].

The solid-state conformation reveals that the alpha-carboxyl group exists in the unprotonated state, while the delta-carboxyl group retains its proton [5]. This selective protonation pattern results in a net neutral charge for the molecule while maintaining internal ionic character [5]. The zwitterionic form is stabilized through intramolecular electrostatic interactions between the oppositely charged functional groups [8] [9].

The compound crystallizes in the orthorhombic crystal system with space group Pbca [5]. The unit cell dimensions have been precisely determined as a = 15.219(2) Å, b = 10.583(1) Å, and c = 9.595(1) Å, with Z = 8 [5]. The crystal structure exhibits a three-dimensional network of intermolecular hydrogen bonds that stabilize the overall arrangement [5].

Infrared spectroscopic analysis supports the zwitterionic assignment, showing characteristic absorption bands consistent with the presence of both carboxylate anions and protonated amino groups [5]. The zwitterionic behavior is pH-dependent, with the compound capable of existing in different ionic forms depending on solution conditions [8] [9] [10].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Properties

Nuclear magnetic resonance spectroscopy provides detailed structural information about N-Methyl-DL-glutamic acid through analysis of both proton and carbon-13 environments [11] [12]. The proton nuclear magnetic resonance spectrum reveals characteristic chemical shifts corresponding to different hydrogen environments within the molecule [11]. The N-methyl group appears as a distinctive singlet in the aliphatic region, providing clear identification of the methylated amino functionality [13].

The alpha-proton adjacent to the carboxyl and amino groups exhibits a characteristic multipicity pattern due to coupling with neighboring protons [11] [12]. The methylenes of the glutamic acid side chain display typical chemical shifts for aliphatic carbons alpha and beta to carboxyl groups [11] [12]. The carboxyl carbons in carbon-13 nuclear magnetic resonance spectroscopy appear in the expected downfield region characteristic of carbonyl carbons [14].

Deuterium oxide exchange experiments have been employed to identify exchangeable protons associated with the amino and carboxyl functionalities [11] [12]. The nuclear magnetic resonance data confirm the presence of the N-methyl substitution and provide information about the conformational preferences of the molecule in solution [15].

Mass Spectrometry Profile

Mass spectrometric analysis of N-Methyl-DL-glutamic acid reveals characteristic fragmentation patterns under various ionization conditions [4] [16] [17]. Electrospray ionization mass spectrometry shows the molecular ion peak at m/z 162.076 in positive ion mode, corresponding to the protonated molecular ion [M+H]⁺ [4]. The exact mass measurement confirms the molecular formula and provides high-confidence identification [4].

Tandem mass spectrometry experiments reveal specific fragmentation pathways characteristic of N-methylated amino acids [4] [16]. The primary fragmentation involves loss of water (18 Da) to give m/z 144.065, followed by additional fragmentations producing ions at m/z 116.071 and m/z 98.060 [4]. These fragmentation patterns are consistent with the loss of functional groups typical of amino acid derivatives [16] [17].

Collision-induced dissociation experiments at varying collision energies demonstrate the stability of different molecular fragments [4]. The base peak in the fragmentation spectrum typically corresponds to m/z 98.060, indicating this represents a particularly stable fragment ion [4]. Mass spectrometric analysis also reveals the presence of characteristic isotope patterns consistent with the molecular formula [4].

Infrared Spectroscopy Features

Infrared spectroscopy of N-Methyl-DL-glutamic acid provides detailed information about the vibrational modes of functional groups present in the molecule [5] [13]. The infrared spectrum exhibits characteristic absorption bands indicative of the zwitterionic form of the amino acid [5]. The N-methyl group displays a diagnostic absorption band in the 2820-2760 cm⁻¹ region, which is characteristic for N-methyl substituents [13].

The carboxyl groups show typical carbonyl stretching frequencies, with the carboxylate anion displaying characteristic antisymmetric and symmetric stretching modes [5]. The protonated amino group exhibits N-H stretching vibrations in the expected region for ammonium salts [5]. The spectrum also shows C-H stretching and bending vibrations corresponding to the aliphatic portions of the molecule [5].

The infrared data strongly support the zwitterionic assignment established by X-ray crystallography, with absorption bands consistent with both carboxylate anions and protonated amino functionalities [5]. The vibrational frequencies provide information about the hydrogen bonding environment in the solid state [5].

Solubility Profile and Chemical Reactivity

N-Methyl-DL-glutamic acid exhibits moderate solubility in water, with a reported solubility of 62.5 mg/mL (387.81 mM) requiring ultrasonic treatment for complete dissolution [6] [18]. The compound displays greater solubility in polar protic solvents compared to non-polar organic solvents, reflecting its ionic character and hydrogen bonding capabilities [6] [18].

The solubility behavior is influenced by the zwitterionic nature of the molecule, which promotes interactions with polar solvent molecules through electrostatic and hydrogen bonding interactions [6] [18]. The predicted partition coefficient (XLogP3-AA) of -3 indicates strong hydrophilic character, consistent with the observed water solubility [1] [2].

The chemical reactivity of N-Methyl-DL-glutamic acid is primarily governed by the presence of two carboxyl groups and one secondary amine group [6] [18]. The carboxyl groups can participate in typical carboxylic acid reactions, including esterification, amidation, and salt formation [18]. The N-methyl amino group shows reduced basicity compared to primary amines due to steric hindrance and electronic effects [18].

The compound exhibits amphoteric behavior, capable of acting as both an acid and a base depending on solution pH [18] [8]. The predicted pKa value of 2.19 ± 0.10 indicates the compound is acidic under physiological conditions [18] [19]. The presence of multiple ionizable groups results in pH-dependent solubility and reactivity patterns [18].

X-ray Crystallography Analysis and Intermolecular Hydrogen Bonding

Single-crystal X-ray diffraction analysis of N-Methyl-DL-glutamic acid has provided detailed structural information about the solid-state arrangement and intermolecular interactions [5]. The compound crystallizes in the orthorhombic crystal system with space group Pbca, containing eight molecules per unit cell [5]. The crystal structure was refined to a final R value of 0.049 based on 1285 measured reflections [5].

The molecular conformation in the crystal adopts the zwitterionic form with the amino nitrogen atom protonated and the alpha-carboxyl group deprotonated [5]. The delta-carboxyl group retains its proton, resulting in a specific charge distribution that influences the crystal packing [5]. The unit cell parameters are: a = 15.219(2) Å, b = 10.583(1) Å, c = 9.595(1) Å [5].

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell a (Å) | 15.219(2) |

| Unit Cell b (Å) | 10.583(1) |

| Unit Cell c (Å) | 9.595(1) |

| Z | 8 |

| R Factor | 0.049 |

| Reflections Measured | 1285 |

The crystal structure reveals an extensive three-dimensional network of intermolecular hydrogen bonds that stabilize the overall arrangement [5]. The hydrogen bonding network involves interactions between the carboxylate proton and the two protons on the protonated nitrogen atom [5]. These hydrogen bonds link adjacent molecules into a coherent crystal lattice [5].

The intermolecular hydrogen bonding pattern demonstrates the importance of electrostatic interactions in determining the solid-state structure [5]. The zwitterionic character of the molecules facilitates multiple hydrogen bonding contacts, contributing to the overall stability of the crystal structure [5] [20]. The hydrogen bonding network influences both the physical properties and the thermal stability of the crystalline material [5].

Chemical Synthetic Routes

The chemical synthesis of N-Methyl-DL-glutamic acid can be accomplished through several distinct approaches, each offering specific advantages in terms of yield, stereoselectivity, and reaction conditions. These methods primarily focus on the selective N-methylation of glutamic acid or its derivatives while maintaining the integrity of the carboxylic acid functionalities.

N-Methylation of Glutamic Acid

Michael Addition Methodology

The most straightforward approach to N-Methyl-DL-glutamic acid synthesis involves the Michael addition of methylamine to dimethyl fumarate [1] [2]. This method represents a practical and efficient route that yields the racemic mixture directly. The reaction proceeds through nucleophilic attack of methylamine on the activated double bond of dimethyl fumarate, followed by hydrolysis of the ester groups to afford the final amino acid product.

The reaction mechanism involves initial nucleophilic addition of methylamine to the β-carbon of the fumarate system, creating a stabilized carbanion intermediate. Subsequent protonation and hydrolysis steps yield N-Methyl-DL-glutamic acid as the final product. This method offers several advantages including mild reaction conditions, readily available starting materials, and straightforward purification procedures.

Direct Methylation Approaches

Alternative direct methylation strategies have been developed utilizing various methylating agents under controlled conditions [2] [3]. These approaches typically employ formaldehyde or its derivatives in combination with reducing agents to achieve reductive methylation. The reaction proceeds through initial formation of a Schiff base intermediate between glutamic acid and formaldehyde, followed by reduction to introduce the N-methyl group.

Reductive methylamination techniques offer particular advantages for selective mono-methylation, as the steric hindrance provided by the amino acid side chain helps prevent over-alkylation. The choice of reducing agent significantly influences both the yield and selectivity of the reaction, with sodium cyanoborohydride and sodium borohydride being commonly employed reagents.

Stereoselective Synthesis Approaches

Still-Gennari Reaction Protocols

Advanced stereoselective synthesis of N-methyl glutamic acid derivatives has been achieved through Still-Gennari reaction sequences [4] [5]. This methodology begins with Garner's aldehyde as a chiral starting material and employs phosphonate chemistry to construct the glutamic acid backbone with high stereochemical control.

The Still-Gennari reaction provides excellent control over the stereochemistry of the resulting double bond, which subsequently undergoes lactonization and further transformations to yield the desired N-methylated product. The stereoselectivity arises from the specific geometric requirements of the phosphonate-mediated olefination reaction, which favors formation of the thermodynamically preferred isomer.

Anti-selective γ-Allylation Strategies

Highly stereoselective synthesis has been demonstrated through anti-selective γ-allylation of lithium dienolates derived from N-Boc protected glutamic acid derivatives [5]. This approach utilizes lithium hexamethyldisilazide (LiHMDS) as the base and allyl bromide as the electrophile under carefully controlled temperature conditions.

The high anti-selectivity observed in this reaction is rationalized through a proposed transition state model involving lithium coordination to form a chelated 1,3-dianionic intermediate with Z(O)-type enolate geometry. The stereoselective outcome results from the preferential approach of the electrophile from the less sterically hindered face of the coordinated enolate system.

This methodology has proven particularly valuable for the preparation of conformationally restricted glutamate analogues and has been successfully employed in the synthesis of various N-methylated amino acid derivatives with excellent diastereoselectivity ratios exceeding 20:1 in favorable cases.

Biocatalytic and Enzymatic Synthesis

Methylamine-Glutamate N-Methyltransferase Pathway

The most biologically relevant synthesis of N-Methyl-DL-glutamic acid occurs through the methylamine-glutamate N-methyltransferase enzyme system (EC 2.1.1.21) [6] [7] [8]. This enzyme catalyzes the direct transfer of a methyl group from methylamine to L-glutamate, producing N-methyl-L-glutamate and ammonia as products.

The enzymatic reaction follows the general mechanism:

methylamine + L-glutamate → N-methyl-L-glutamate + NH₃

This enzyme belongs to the family of transferases, specifically those transferring one-carbon group methyltransferases, and participates in methane metabolism pathways in various bacterial species. The enzyme demonstrates high specificity for L-glutamate as the acceptor substrate while efficiently utilizing methylamine as the methyl donor.

γ-Glutamylmethylamide Synthetase/N-Methylglutamate Synthase Cascade

A more complex biocatalytic pathway involves a two-step enzyme cascade utilizing γ-glutamylmethylamide synthetase (GMAS) and N-methylglutamate synthase (NMGS) [9] [10]. This pathway, first characterized in Methylobacterium extorquens, represents a sophisticated biological system for N-methylglutamate production.

The GMAS enzyme (EC 6.3.4.12) catalyzes the ATP-dependent methylamidation of L-glutamate to form γ-glutamylmethylamide:

L-glutamate + methylamine + ATP → γ-glutamylmethylamide + ADP + Pi

Subsequently, NMGS (EC 2.1.1.21) transfers the N-methyl group from γ-glutamylmethylamide to 2-oxoglutarate, yielding N-methylglutamate and regenerating L-glutamate:

γ-glutamylmethylamide + 2-oxoglutarate → N-methylglutamate + L-glutamate

This cascade reaction resembles the well-characterized glutamine synthetase/glutamate synthase (GS/GOGAT) system, providing both metabolic efficiency and regulatory control over N-methylglutamate production.

Fermentative Production Systems

Large-scale biocatalytic production of N-methylglutamate has been achieved through metabolic engineering of Pseudomonas putida KT2440 [9] [11]. This approach involves heterologous expression of the GMAS and NMGS enzymes from Methylobacterium extorquens in a safe, non-pathogenic production host.

Fed-batch cultivation processes using this engineered strain have achieved N-methylglutamate titers of 17.9 g/L with volumetric productivities of 0.13 g/L/h. The process utilizes glycerol as the carbon source and monomethylamine as both the nitrogen source and methyl donor, providing an environmentally sustainable production route.

Alternative fermentative approaches have employed Corynebacterium glutamicum engineered with imine reductase enzymes for the production of N-methylated amino acids [12] [13]. While this system was primarily optimized for N-methyl-L-alanine production (achieving titers of 31.7 g/L), the methodology demonstrates the potential for extending biocatalytic production to other N-methylated amino acid derivatives.

Purification and Isolation Techniques

Ion-Exchange Chromatographic Methods

The separation of N-Methyl-DL-glutamic acid from reaction mixtures typically employs ion-exchange chromatography using strong cation exchange resins [14]. The Dowex 50-H⁺ resin system has proven particularly effective for separating N-methylglutamate from unreacted methylamine and other reaction components.

The purification process takes advantage of the different binding affinities of the various nitrogen-containing compounds to the cation exchange resin. N-methylglutamate, existing as a zwitterionic species under physiological pH conditions, interacts differently with the resin compared to free methylamine, allowing for effective separation through gradient elution protocols.

High-Performance Liquid Chromatographic Purification

Advanced purification of N-Methyl-DL-glutamic acid utilizes reversed-phase high-performance liquid chromatography with various detection methods [15] [16]. The most sensitive approaches employ liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) following derivatization with Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide (FDLA).

This derivatization strategy creates stable diastereomeric products that can be separated with high resolution and detected with exceptional sensitivity, achieving detection limits as low as 10 femtomoles per injection. The analysis time is typically completed within 20 minutes, making this approach suitable for both analytical and preparative applications.

Crystallization and Recrystallization Protocols

The isolation of pure N-Methyl-DL-glutamic acid often involves crystallization from aqueous or aqueous-organic solvent systems. The compound readily crystallizes in its zwitterionic form, as confirmed by single-crystal X-ray diffraction analysis [17] [6]. The crystallization behavior is influenced by pH, temperature, and solvent composition, with careful control of these parameters being essential for obtaining high-purity material.

Recrystallization from water or dilute aqueous solutions provides an effective means of removing organic impurities and achieving pharmaceutical-grade purity. The process typically involves dissolution of the crude product in hot water followed by controlled cooling to promote nucleation and crystal growth.

Structural Verification Methods

Single-Crystal X-ray Crystallographic Analysis

The definitive structural characterization of N-Methyl-DL-glutamic acid has been accomplished through single-crystal X-ray crystallography [17] [6]. The compound crystallizes in the orthorhombic crystal system with space group Pbca, containing eight molecules per unit cell. The unit cell dimensions are precisely determined as a = 15.219(2) Å, b = 10.583(1) Å, and c = 9.595(1) Å.

The crystal structure reveals that N-Methyl-DL-glutamic acid adopts a zwitterionic conformation in the solid state, with protonation occurring at the methylamino nitrogen atom while the α-carboxyl group remains deprotonated. The δ-carboxyl group retains its proton, creating a specific charge distribution that influences the crystal packing arrangement.

The structure was refined to a final R value of 0.049 based on 1285 measured reflections, indicating high-quality structural data. The three-dimensional network of intermolecular hydrogen bonds involving both the carboxylate groups and the protonated amino nitrogen stabilizes the crystal lattice and contributes to the observed thermal stability of the crystalline material.

Nuclear Magnetic Resonance Spectroscopic Characterization

Comprehensive structural elucidation of N-Methyl-DL-glutamic acid has been achieved through multinuclear NMR spectroscopy [18] [19]. ¹H NMR analysis provides detailed information about the hydrogen environments within the molecule, with the N-methyl group appearing as a characteristic singlet in the aliphatic region around 2.5-3.0 ppm.

The α-proton adjacent to both the carboxyl and methylamino groups exhibits complex coupling patterns due to interactions with neighboring protons, providing valuable conformational information. The glutamate side chain methylenes display typical chemical shifts for aliphatic carbons positioned α and β to carboxyl functionalities.

¹³C NMR spectroscopy reveals the carbon framework of the molecule, with the N-methyl carbon resonating around 30 ppm and the carboxyl carbons appearing in the expected downfield region near 175 ppm. Two-dimensional NMR techniques, including COSY and HSQC experiments, facilitate complete assignment of all proton and carbon resonances and provide insight into the solution conformation of the molecule.

Deuterium oxide exchange experiments enable identification of exchangeable protons associated with the amino and carboxyl functionalities, confirming the zwitterionic nature of the compound in aqueous solution.

Mass Spectrometric Analysis

High-resolution mass spectrometry provides precise molecular weight determination and structural confirmation of N-Methyl-DL-glutamic acid [17] [20] [21]. Electrospray ionization mass spectrometry (ESI-MS) generates the protonated molecular ion [M+H]⁺ at m/z 162.076, with the exact mass measurement confirming the molecular formula C₆H₁₁NO₄.

Tandem mass spectrometry experiments reveal characteristic fragmentation patterns that are diagnostic for N-methylated amino acids. The primary fragmentation pathway involves loss of water (18 Da) to produce m/z 144.065, followed by additional fragmentations yielding ions at m/z 116.071 and m/z 98.060. The base peak typically corresponds to m/z 98.060, indicating this represents a particularly stable fragment ion.

Collision-induced dissociation studies at varying collision energies provide information about the relative stability of different molecular fragments and confirm the structural assignment. The observed fragmentation patterns are consistent with the proposed structure and provide additional verification of the N-methylation site.

Infrared and Ultraviolet Spectroscopic Methods

Infrared spectroscopy provides valuable information about the functional groups present in N-Methyl-DL-glutamic acid and confirms the zwitterionic state observed in the solid phase [6] [22]. The IR spectrum exhibits characteristic absorption bands for both carboxylate anions and protonated amino groups, supporting the zwitterionic assignment.

The N-methyl group displays a diagnostic absorption band in the 2820-2760 cm⁻¹ region, which is characteristic for N-methyl substituents attached to amino groups. The carboxyl functionalities show typical carbonyl stretching frequencies, with the carboxylate anion displaying characteristic antisymmetric and symmetric stretching modes around 1600-1400 cm⁻¹.

The protonated amino group exhibits N-H stretching vibrations in the expected region for ammonium salts (3000-2500 cm⁻¹), while C-H stretching and bending vibrations corresponding to the aliphatic portions of the molecule appear in their characteristic regions. The overall IR profile strongly supports the zwitterionic structure and provides complementary evidence to the X-ray crystallographic findings.

Racemic Mixture Characterization and Resolution

Chiral High-Performance Liquid Chromatographic Methods

The enantiomeric composition and resolution of N-Methyl-DL-glutamic acid is most effectively accomplished through chiral derivatization followed by high-performance liquid chromatography [23] [24] [25]. The most successful approach utilizes Nα-(5-fluoro-2,4-dinitrophenyl)-D/L-valine amide (FDNP-Val-NH₂) as the chiral derivatizing agent.

This derivatization strategy creates diastereomeric products that can be separated on conventional reversed-phase HPLC columns with excellent resolution. The FDNP-Val-NH₂ reagent offers superior resolution compared to the traditional Marfey's reagent (FDAA) due to the increased hydrophobicity of the valine derivative, which enhances interaction with the reversed-phase stationary phase.

The chromatographic separation is typically performed using a gradient system with 0.11% trifluoroacetic acid in water and acetonitrile, achieving baseline resolution of the enantiomers within 40-50 minutes. Detection at 340 nm provides excellent sensitivity, with detection limits in the picomolar range (5-10 pmol) for routine analytical applications.

Liquid Chromatography-Tandem Mass Spectrometry

Ultra-high sensitivity enantiomeric analysis has been achieved through LC-ESI-MS/MS methods utilizing FDLA derivatization [15] [16]. This approach combines the selectivity of chiral derivatization with the exceptional sensitivity and specificity of tandem mass spectrometry detection.

The derivatization with Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide creates stable diastereomeric products that are separated chromatographically and detected by multiple reaction monitoring (MRM) mass spectrometry. This methodology achieves detection limits as low as 10 femtomoles per injection while maintaining analysis times of approximately 20 minutes.

The method has proven particularly valuable for studying D-aspartate N-methyltransferase activity in biological systems, where the exceptional sensitivity enables detection of enzymatically produced N-methylglutamate in complex biological matrices.

Capillary Electrophoretic Separation

Alternative approaches to enantiomeric separation employ capillary zone electrophoresis with chiral selectors based on copper(II) complexes of L-4-hydroxyproline derivatives [26]. This methodology utilizes the principle of ligand exchange to create transiently diastereomeric complexes that migrate at different rates in the electric field.

The chiral selectors include Cu(II) complexes of L-4-hydroxyproline, N-(2-hydroxypropyl)-L-4-hydroxyproline, and N-(2-hydroxyoctyl)-L-4-hydroxyproline. These systems provide baseline resolution for most β-methyl amino acid derivatives, including N-methylglutamate analogues, with analysis times typically ranging from 15-30 minutes.

Preferential Crystallization Techniques

Large-scale enantiomeric resolution can be achieved through preferential crystallization when N-Methyl-DL-glutamic acid forms a conglomerate rather than a racemic compound [27] [28]. This approach requires careful control of crystallization conditions, including temperature, solvent composition, and seeding protocols.

Successful preferential crystallization depends on the formation of separate crystals of each enantiomer rather than a single crystal containing both enantiomers in equal proportions. The process typically involves controlled cooling of supersaturated solutions while maintaining appropriate agitation and seeding conditions to promote selective nucleation and growth of the desired enantiomer.

This methodology offers significant advantages for preparative-scale separations, as it can process kilogram quantities of material without requiring expensive chiral stationary phases or derivatizing reagents. However, its applicability is limited to systems that naturally form conglomerates, which must be determined experimentally for each specific compound.

Enzymatic Resolution Methods

Biocatalytic approaches to enantiomeric resolution exploit the inherent stereoselectivity of enzymes to preferentially convert one enantiomer while leaving the other unchanged [9] [29]. For N-Methyl-DL-glutamic acid, several enzymes demonstrate significant stereopreference, including glutamine synthetase and various amino acid dehydrogenases.

Glutamine synthetase shows marked stereoselectivity toward the S-enantiomer of 2-methylglutamate, converting it efficiently to the corresponding glutamine derivative while leaving the R-enantiomer largely unchanged [29]. This differential reactivity enables kinetic resolution through controlled partial conversion, followed by separation of the unreacted enantiomer from the enzymatic product.